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molecular formula C9H16 B012520 cis-1,3-Dimethyl-2-methylenecyclohexane CAS No. 19781-47-6

cis-1,3-Dimethyl-2-methylenecyclohexane

Cat. No. B012520
M. Wt: 124.22 g/mol
InChI Key: UTQSTOKTRPNZHE-OCAPTIKFSA-N
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Patent
US04571345

Procedure details

Methyltriphenylphosphonium bromide (286 g, 0.80 mole) was suspended in ether (1500 ml) and treated with n-butyllithium (1.6M in ether; 500 ml, 0.80 mole), followed by 2,6-dimethylcyclohexanone (50.4 g, 0.40 mole), following the procedure described in Example 12, Part A. The crude product was distilled to give 1-methylene-2,6-dimethylcyclohexane (24 g), b.p. 146°-154° C./760 mm.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
286 g
Type
catalyst
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C[CH:7]1[CH2:12][CH2:11]C[CH:9](C)[C:8]1=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[CH2:1]=[C:2]1[CH:12]([CH3:11])[CH2:7][CH2:8][CH2:9][CH:3]1[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Step Three
Name
Quantity
286 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
C=C1C(CCCC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04571345

Procedure details

Methyltriphenylphosphonium bromide (286 g, 0.80 mole) was suspended in ether (1500 ml) and treated with n-butyllithium (1.6M in ether; 500 ml, 0.80 mole), followed by 2,6-dimethylcyclohexanone (50.4 g, 0.40 mole), following the procedure described in Example 12, Part A. The crude product was distilled to give 1-methylene-2,6-dimethylcyclohexane (24 g), b.p. 146°-154° C./760 mm.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
286 g
Type
catalyst
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C[CH:7]1[CH2:12][CH2:11]C[CH:9](C)[C:8]1=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[CH2:1]=[C:2]1[CH:12]([CH3:11])[CH2:7][CH2:8][CH2:9][CH:3]1[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Step Three
Name
Quantity
286 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
C=C1C(CCCC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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